2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid is a synthetic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . This compound features a piperidine ring substituted with dimethyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid typically involves the reaction of a piperidine derivative with an appropriate amino acid precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Valine: An amino acid with a similar structure but different functional groups.
Piperidine Derivatives: Compounds containing the piperidine ring, which may have different substituents and properties.
Uniqueness: 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid is unique due to its specific substitution pattern on the piperidine ring and its combination with an amino acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-4-3-6-13(9(8)2)7-5-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15) |
InChI Key |
ZZUVEDJTBZBBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.